3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide
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Overview
Description
3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide is a complex organic compound characterized by its unique structure and significant chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2,3,5,6-tetrachloropyridine with 2-methyl-6-(pyrrolidine-1-carbonyl)aniline under specific conditions. The reaction is usually carried out in an aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles (e.g., sodium methoxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-tetrachloropyridine: A precursor in the synthesis of the compound.
2,3,5,6-tetrachloroterephthalate: Another tetrachlorinated compound with different applications.
1,2,3,5-tetrachloro-4,6-dimethylbenzene: A structurally similar compound with distinct chemical properties .
Uniqueness
3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl4N3O2/c1-9-5-4-6-10(18(27)25-7-2-3-8-25)14(9)24-17(26)15-12(20)11(19)13(21)16(22)23-15/h4-6H,2-3,7-8H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCFWBMBOGYEAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCCC2)NC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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